![molecular formula C7H6Cl3N B216612 Erycibelline CAS No. 107633-95-4](/img/structure/B216612.png)
Erycibelline
Overview
Description
Erycibelline is a naturally occurring dihydroxynortropane alkaloid . It can be isolated from the Chinese herb medicine Erycibe elliptilimba Merr .
Synthesis Analysis
The synthesis of Erycibelline involves using a cyclic nitrone as an advanced intermediate. The key step in the synthesis process is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde, which results in good yield and stereoselectivity .Molecular Structure Analysis
Erycibelline has a molecular formula of C7H13NO2 . Its molecular weight is 143.18 g/mol .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Erycibelline is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde .Physical And Chemical Properties Analysis
Erycibelline has a molecular weight of 143.18 g/mol . Its molecular formula is C7H13NO2 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Organic Synthesis
Erycibelline has been synthesized using a cyclic nitrone as an advanced intermediate . The key step in this process is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde, which results in good yield and stereoselectivity . This synthesis process is significant in organic chemistry and can be used to produce other complex organic compounds.
Traditional Chinese Medicine
Erycibelline is a naturally occurring dihydroxynortropane alkaloid isolated from the Chinese herb medicine Erycibe elliptilimba . This herb is used to treat rheumatic disease and is a useful pain-killer . The presence of Erycibelline in this herb could contribute to its medicinal properties.
Alkaloid Identification
Erycibelline, as a tropane alkaloid, can be identified in plants like Dendrobium officinale using solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry . This method can be used to identify other alkaloids in various plants, contributing to the field of plant metabolomics .
Fluorogenic Biosensor for Mitochondrial Redox Status
While not directly related to Erycibelline, the compound 2′,7′-Dichlorodihydrofluorescein-diacetate (DCFH2-DA) is used as a fluorogenic biosensor for mitochondrial redox status . Given the structural similarity between Erycibelline and DCFH2-DA, it’s possible that Erycibelline could have similar applications in biosensing.
Solvatochromic Behavior
Again, while not directly related to Erycibelline, 2,7-disubstituted sila- and germafluorenes are used as push–pull dyes and have potential for solvatochromic behavior . Given the structural similarity between Erycibelline and these compounds, Erycibelline could potentially exhibit similar solvatochromic behavior.
properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZZQGJZNJSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(CC1N2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910383 | |
Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erycibelline | |
CAS RN |
107633-95-4 | |
Record name | Erycibelline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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